

An In-Depth Technical Guide to the Oxacephem Structure of Latamoxef Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Latamoxef sodium*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxacephem antibiotic, **Latamoxef sodium**. It delves into the unique structural characteristics, synthesis, mechanism of action, and key quantitative data related to its efficacy and pharmacokinetics. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Core Structure and Chemical Properties

Latamoxef is a synthetic oxa-β-lactam antibiotic belonging to the oxacephem class.^{[1][2]} A defining feature of its structure is the substitution of the sulfur atom in the cephalosporin nucleus with an oxygen atom.^[3] This modification significantly influences the compound's stability and antibacterial activity. The sodium salt form enhances its solubility in water, making it suitable for intravenous administration.^[2]

Chemical Name: disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanyl]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate^[4]

Molecular Formula: C₂₀H₁₈N₆Na₂O₉S^{[2][4]}

Molecular Weight: 564.44 g/mol ^[5]

Mechanism of Action

Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[6] Like other β -lactam antibiotics, it targets and acetylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.^[6] The inactivation of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. The presence of a 7 α -methoxy group provides Latamoxef with notable stability against a variety of β -lactamases, enzymes produced by bacteria that can inactivate many β -lactam antibiotics.^{[1][2]}

Quantitative Data

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of Latamoxef against a range of clinically relevant bacteria.

Bacterial Species	MIC ₅₀ (μ g/mL)	MIC ₉₀ (μ g/mL)
Escherichia coli	0.125 - 0.5	
Klebsiella pneumoniae	≤ 0.5	
Pseudomonas aeruginosa	8 - 32	≥ 64
Staphylococcus aureus (Methicillin-sensitive)	4 - 16	
Staphylococcus aureus (Methicillin-resistant)	> 64	
Streptococcus pneumoniae	1 - 3	
Streptococcus pyogenes	1 - 3	
Enterococci		≥ 64

Data compiled from multiple sources.

Pharmacokinetic Parameters

The pharmacokinetic profile of Latamoxef has been studied in various patient populations. The following tables present key parameters.

Pharmacokinetic Parameters in Adults (Gynecological Surgery Patients)

Parameter	Value
Cmax (Oviduct)	46.9 µg/g
Cmax (Perimetrium)	44.2 µg/g
Cmax (Cervix uteri)	35.8 µg/g
Cmax (Myometrium)	26.9 µg/g
Cmax (Endometrium)	25.6 µg/g
Cmax (Ovary)	24.3 µg/g
Serum Half-life ($t_{1/2\alpha}$)	0.27 hours
Serum Half-life ($t_{1/2\beta}$)	1.81 hours

Data from a study involving a 1g dose administered twice daily for 5 days.[\[7\]](#)

Population Pharmacokinetic Parameters in Chinese Children

Parameter	Typical Value
Central Compartment Distribution Volume (V_1)	4.84 L
Peripheral Compartment Distribution Volume (V_2)	16.18 L
Clearance (CL)	1.00 L/h
Inter-compartmental Clearance (Q)	0.97 L/h

Based on a two-compartment model with first-order elimination.[\[8\]](#)

Pharmacokinetic Parameters in Neonates and Infants

Population	Parameter	Value
Neonates (0-28 days)	Peak Serum Concentration (50 mg/kg, q12h)	~105 µg/mL (first dose), ~128 µg/mL (steady state)
Neonates (0-28 days)	Apparent Volume of Distribution (Vd)	515–537 mL/kg
Infants (1-24 months)	Peak Serum Concentration (25, 50, 100 mg/kg)	29–75 µg/mL, 68–124 µg/mL, 200–260 µg/mL
Infants (1-24 months)	Apparent Volume of Distribution (Vd)	518 mL/kg
Children (2 months - 7.5 years)	Apparent Volume of Distribution (Vd)	0.4 L/kg

Data compiled from multiple sources.[\[9\]](#)

Experimental Protocols

Synthesis of Latamoxef Sodium

The synthesis of Latamoxef is a multi-step process that begins with the modification of a penicillin-derived starting material. The following is a generalized protocol based on published synthesis routes.

Step 1: Formation of the Oxazoline Intermediate The synthesis often starts with a protected 6-aminopenicillanic acid (6-APA) derivative. The thiazolidine ring is opened and subsequently closed with an oxygen-containing group to form an oxazoline intermediate. This key step replaces the sulfur atom with oxygen, characteristic of the oxacephem core.

Step 2: Construction of the Dihydrooxazine Ring An intramolecular Wittig reaction is a common strategy to form the six-membered dihydrooxazine ring, thus creating the bicyclic oxacephem nucleus.[\[3\]](#)

Step 3: Introduction of the 7-Methoxy Group A methoxy group is introduced at the C7 position, which is crucial for β -lactamase stability. This can be achieved through a series of reactions involving the formation of an imine, followed by oxidation and stereoselective addition of methanol.[3]

Step 4: Acylation of the 7-Amino Group The 7-amino group is acylated with a protected (4-hydroxyphenyl)malonic acid derivative. This side chain is important for the antibacterial spectrum of the molecule.[3]

Step 5: Introduction of the 3-Side Chain The 1-methyl-1H-tetrazole-5-thiol side chain is introduced at the C3 position. This is typically achieved by nucleophilic displacement of a leaving group on the methyl group at C3 of the oxacephem ring.[3]

Step 6: Deprotection and Salt Formation Finally, all protecting groups are removed, often under acidic conditions. The resulting free acid of Latamoxef is then converted to the disodium salt by treatment with a sodium base, such as sodium bicarbonate or sodium 2-ethylhexanoate, to yield **Latamoxef sodium**.[10] A Chinese patent describes a method involving deprotection with trifluoroacetic acid, followed by reaction with a sodium carboxylate solution and subsequent purification.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Latamoxef sodium** against a specific bacterial strain can be determined using the broth microdilution method as follows:

1. Preparation of **Latamoxef Sodium** Stock Solution:

- Aseptically prepare a stock solution of **Latamoxef sodium** in a suitable sterile solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 1000 μ g/mL).

2. Preparation of Bacterial Inoculum:

- Culture the test bacterium on an appropriate agar medium overnight at 37°C.
- Prepare a bacterial suspension in a sterile saline solution or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).

- Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.

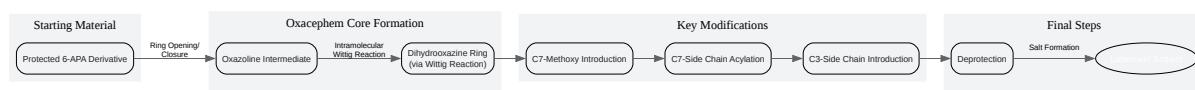
3. Broth Microdilution Assay:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the **Latamoxef sodium** stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).
- Add the prepared bacterial inoculum to each well.
- Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

4. Incubation and Interpretation:

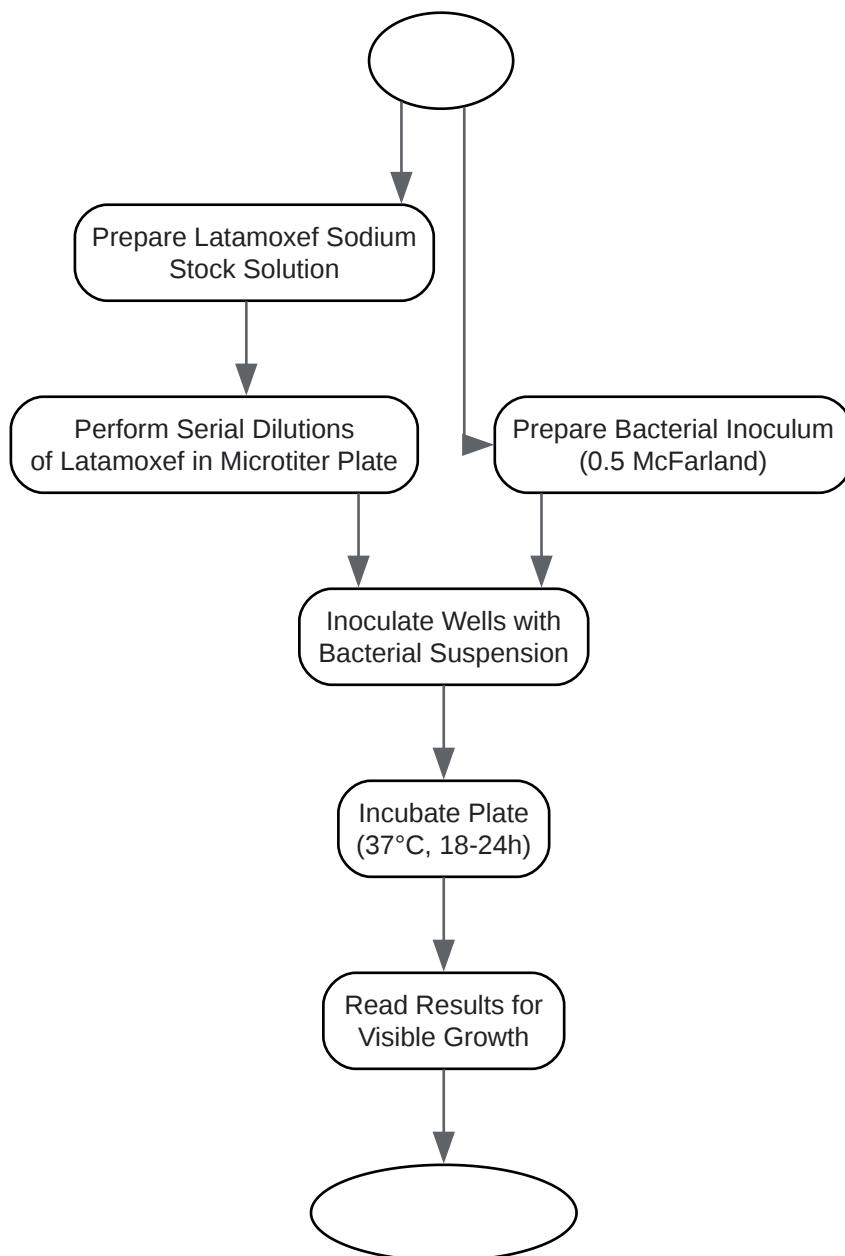
- Incubate the microtiter plate at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of **Latamoxef sodium** that completely inhibits visible bacterial growth.

Visualizations



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Caption: Generalized synthetic pathway of **Latamoxef sodium**.



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Caption: Workflow for MIC determination by broth microdilution.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Oxacephem Structure of Latamoxef Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677418#understanding-the-oxacephem-structure-of-latamoxef-sodium]

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